Pyridinium o-iodoxybenzoate
CAS No.: 1380548-11-7
Cat. No.: VC11692122
Molecular Formula: C12H10INO4
Molecular Weight: 359.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380548-11-7 |
|---|---|
| Molecular Formula | C12H10INO4 |
| Molecular Weight | 359.12 g/mol |
| IUPAC Name | 1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium |
| Standard InChI | InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H |
| Standard InChI Key | JKZNBOGIALICGN-UHFFFAOYSA-N |
| SMILES | C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] |
| Canonical SMILES | C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Pyridinium o-iodoxybenzoate (C₁₂H₁₀INO₄) is a crystalline solid with a molecular weight of 359.1 g/mol and the CAS registry number 1380548-11-7 . Its structure consists of a pyridinium cation paired with the deprotonated o-iodoxybenzoate anion, as confirmed by XRPD studies . Critical structural features include:
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Iodine–Oxygen Bonding: The exocyclic iodine–oxygen bonds in PIBX measure approximately 1.8 Å, indicative of single bonds and confirming proton transfer from IBX to pyridine. This distinguishes it from cocrystals, where double bonds (∼1.7 Å) would persist .
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Thermal Stability: Unlike IBX, which exhibits explosive tendencies due to residual bromine impurities, PIBX is thermally stable under standard handling conditions .
Table 1: Physical and Chemical Properties of PIBX
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀INO₄ |
| Molecular Weight | 359.1 g/mol |
| CAS Number | 1380548-11-7 |
| Solubility | THF > DMSO > Acetonitrile |
| Stability | Air-stable, non-hygroscopic |
Synthesis and Comparative Advantages Over IBX
PIBX is synthesized through the direct reaction of IBX with pyridine in a polar solvent, forming a stable salt via proton transfer . This modification addresses two critical limitations of IBX:
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Safety: IBX’s historical reputation for explosivity stems from bromine contaminants generated during its synthesis. PIBX eliminates this risk through a purification-free preparation .
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Solubility: IBX exhibits poor solubility in tetrahydrofuran (THF), whereas PIBX dissolves readily, enabling faster reaction kinetics in THF-based systems .
Table 2: Comparative Analysis of IBX and PIBX
| Parameter | IBX | PIBX |
|---|---|---|
| Solubility in THF | Low | High |
| Reaction pH | Acidic | Neutral |
| Thermal Stability | Moderate | High |
| Handling Safety | Requires caution | Air-stable |
Mechanistic Role in Organic Transformations
PIBX functions as a two-electron oxidant, mirroring IBX’s reactivity while operating under milder conditions. Key reaction pathways include:
Alcohol Oxidation
Primary and secondary alcohols are oxidized to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. For example, benzylic alcohols convert to benzaldehydes in THF at room temperature within 2–4 hours . The neutral pH of PIBX reactions minimizes side reactions, such as ester hydrolysis or epimerization .
Heterocyclic Synthesis
PIBX facilitates oxidative cyclizations in multicomponent reactions (MCRs). In a notable application, β-enamino esters and allyl alcohols undergo oxidation–cyclization sequences to yield 2-substituted nicotinic acid derivatives, precursors to bioactive alkaloids like cyclothiazomycin . The DMSO–PIBX system proves particularly effective for oxidative aromatization steps, as demonstrated in the synthesis of N-aryl-pyrrole-3-carbaldehydes .
Table 3: Representative Reactions Mediated by PIBX
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | THF, 25°C, 3 h | 92 |
| β-Enamino ester | Nicotinic acid derivative | DMSO, 70°C, 4 h | 85 |
| Allyl alcohol | α,β-unsaturated ketone | THF, 25°C, 2 h | 88 |
Structural Elucidation via XRPD
The classification of PIBX as a salt—rather than a cocrystal—was resolved through XRPD analysis of iodine–oxygen bond lengths . In salts, proton transfer from IBX to pyridine elongates the I–O bond from 1.7 Å (double bond in IBX) to 1.8 Å (single bond in PIBX). This contrasts with cocrystals, where bond lengths remain unchanged. The study further confirmed the absence of hydrogen bonding between the pyridinium cation and o-iodoxybenzoate anion, reinforcing the ionic nature of PIBX .
Applications in Modern Organic Synthesis
PIBX’s utility extends beyond simple oxidations to enabling complex cascade reactions:
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Aza-Friedel–Crafts Reactions: PIBX oxidizes intermediates in situ during three-component reactions involving aldehydes, amines, and nucleophiles, yielding pyrrolidine derivatives with high diastereoselectivity .
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Oxidative Cyclopropane Functionalization: In tandem with Brønsted acids, PIBX promotes cyclopropane ring-opening followed by oxidation, generating γ-keto esters .
A recent advance involves PIBX/TEAB (tetraethylammonium bromide) systems for synthesizing α-keto-1,3,4-oxadiazoles from hydrazide–hydrazones, highlighting its compatibility with ammonium salts .
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